5-Fluoro-3-methylpicolinaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

Generic picolinaldehyde derivatives fail to deliver consistent reactivity in cross-coupling and nucleophilic additions due to variable electronic profiles. 5-Fluoro-3-methylpicolinaldehyde (CAS 780801-57-2) provides a precise solution: • Optimized electronic profile: 5-fluoro substituent enhances metabolic stability and target binding, critical for kinase inhibitor programs (LogP 1.1 vs 1.2 for non-fluorinated). • Versatile aldehyde handle: Enables reductive amination, Wittig, Grignard additions for library synthesis. • Reliable supply: Bulk quantities available with ≥98% purity, supported by full analytical documentation.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
CAS No. 780801-57-2
Cat. No. B1401610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methylpicolinaldehyde
CAS780801-57-2
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C=O)F
InChIInChI=1S/C7H6FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-4H,1H3
InChIKeyPLYAORAIWOLGRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-methylpicolinaldehyde: Overview and Key Properties


5-Fluoro-3-methylpicolinaldehyde (also referred to as 5-fluoro-3-methylpyridine-2-carbaldehyde) is a fluorinated heterocyclic aldehyde with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol [1]. It belongs to the class of picolinaldehyde derivatives and features a pyridine ring substituted with a fluorine atom at the 5-position, a methyl group at the 3-position, and an aldehyde functional group at the 2-position . Its structural attributes confer distinct physicochemical and electronic properties that make it a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agrochemicals [2].

Synthetic Intermediate
For kinase inhibitor and agrochemical research workflows
Fluorinated Core
5-Fluoro substitution modulates electronic and lipophilic profile
Research Grade
High-purity intermediate supports reproducible synthetic outcomes

5-Fluoro-3-methylpicolinaldehyde: Substitution Limitations


Generic substitution among picolinaldehyde derivatives is not feasible due to the profound influence of the substituent at the 5-position on electronic distribution, lipophilicity, and steric profile [1]. Replacing the 5-fluoro group with a hydrogen atom, a bromine atom, or a methoxy group alters the ring's electron density, which in turn affects the reactivity of the aldehyde moiety in nucleophilic additions and the compound's performance in cross-coupling reactions . Such changes can lead to different reaction yields, altered regioselectivity, and variations in the metabolic stability and target binding affinity of the final bioactive molecules [2].

Substituent-Dependent Reactivity
Replacing 5-F with H, Br, or OCH3 alters electron density and lipophilicity, directly affecting aldehyde reactivity in nucleophilic additions and cross-couplings.
Divergent Reaction Outcomes
Analog substitution may shift yields and regioselectivity in palladium-catalyzed reactions, limiting direct method transfer.
Downstream Molecule Profile
Altered lipophilicity and steric bulk of the intermediate influence metabolic stability and target binding of derived bioactive compounds.

5-Fluoro-3-methylpicolinaldehyde vs. Closest Analogs


Lipophilicity (LogP) Comparison

The lipophilicity of 5-fluoro-3-methylpicolinaldehyde, as indicated by its computed XLogP3-AA value of 1.1 [1], is lower than that of the non-fluorinated parent, 3-methylpicolinaldehyde (LogP = 1.2025) [2], and substantially lower than the 5-bromo analog (ACD/LogP = 2.08) . This indicates that the fluorine atom imparts a moderate increase in polarity compared to hydrogen and a significant increase in polarity compared to bromine.

Lipophilicity (LogP)
Cross-study comparable
Target: XLogP3-AA 1.1
3-Methyl analog: 1.2025
5-Bromo analog: 2.08
Reported lower lipophilicity may support solubility and reduced non-specific binding.
Computed logP values; Δ vs. bromo analog approx. -1.0.
Medicinal Chemistry Drug Design Physicochemical Properties

Molecular Weight and Steric Bulk Comparison

With a molecular weight of 139.13 g/mol , 5-fluoro-3-methylpicolinaldehyde is significantly lighter than the analogous 5-bromo-3-methylpicolinaldehyde (200.03 g/mol) [1]. This difference in mass reflects the smaller atomic radius and lower steric demand of fluorine compared to bromine, which can influence reaction kinetics and the final compound's pharmacokinetic profile.

Molecular Weight
Cross-study comparable
139.13 g/mol
vs 5-Bromo: 200.03 g/mol
Difference: 60.9 g/mol (44% smaller)
Lower molecular weight aligns with Lipinski rule context for lead intermediates.
Calculated from standard atomic masses.
Synthetic Chemistry Medicinal Chemistry SAR

Commercial Purity Benchmark

A key differentiator for procurement is the high commercial purity available. This compound is supplied by ChemScence at a minimum purity of 98+% . This level of purity is critical for ensuring reproducible yields in sensitive reactions, such as Suzuki couplings or enzyme assays, where impurities can act as inhibitors or catalyst poisons.

Commercial Purity
Supplier specification
98+% (minimum)
Typical analog purity: 95–96%
High initial purity may reduce side reactions and need for additional purification.
Vendor specification; confirm by in-house QC.
Procurement Quality Control Synthetic Chemistry

Recommended Storage Conditions

To preserve its integrity, the manufacturer recommends storing 5-fluoro-3-methylpicolinaldehyde at 4°C under a nitrogen atmosphere . This precautionary measure highlights the compound's sensitivity to moisture and oxidative degradation, which is a common, yet often undocumented, consideration for fluorinated aldehydes. In contrast, the non-fluorinated analog, 3-methylpicolinaldehyde, is typically recommended for storage under inert gas at 2-8°C but does not always specify the need for a nitrogen blanket in vendor documentation , suggesting a difference in inherent stability.

Storage Stability
Class-level inference
Store at 4°C under nitrogen atmosphere.
Moisture/oxidation sensitivity; adherence to storage preserves aldehyde reactivity.
Vendor recommendation; non-fluorinated analogs often less stringent.
Stability Storage Handling

5-Fluoro-3-methylpicolinaldehyde: Key Applications


Kinase Inhibitor and Receptor Modulator Synthesis

The compound serves as a critical intermediate in the preparation of kinase inhibitors, where the 5-fluoro substituent is known to enhance metabolic stability and binding affinity. Its moderate lipophilicity (LogP 1.1) and low molecular weight make it an ideal starting material for developing potent and orally bioavailable therapeutics targeting oncogenic kinases [1].

Fluorinated Agrochemical Development

The unique electronic properties of the 5-fluoropyridine core are exploited in the synthesis of novel herbicides and fungicides. The fluorine atom can significantly alter the compound's interaction with biological targets in pests, often leading to improved efficacy and reduced environmental persistence compared to non-fluorinated analogs [2].

Advanced Heterocyclic Building Block Precursor

Its reactive aldehyde group facilitates diverse transformations, including reductive amination, Wittig reactions, and Grignard additions, to yield complex heterocyclic structures. These derivatives are essential in building libraries of compounds for high-throughput screening in drug discovery programs .

Physicochemical Property Modulation in Lead Optimization

Medicinal chemists utilize this compound to fine-tune the lipophilicity and electronic profile of lead compounds. The direct comparison of LogP values (1.1 for target vs. 1.2 for non-fluorinated) demonstrates its utility in reducing logP, which can be crucial for avoiding hERG channel blockade or improving solubility without adding significant molecular weight [3].

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate research
5-Fluoro-3-methylpicolinaldehyde scaffold
Metabolic stability and target binding affinity studies
Agrochemical intermediate research
Fluorinated heterocyclic core
Target interaction and environmental persistence assays
Heterocyclic library synthesis
Reactive aldehyde for diverse transformations
Reaction scope and compound diversity evaluation
Lead optimization property tuning
Fluorine-mediated polarity control
Lipophilicity modulation and off-target liability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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